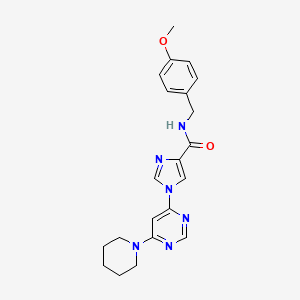
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H19NO3 . Its molecular weight is 321.36976 .
Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is represented by the formula C20H19NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide derivatives are used in the synthesis of hydrophilic copolymers. These copolymers, incorporating bioactive agents like β-naphthol, are potential candidates for plant growth regulation through the controlled release of these agents. The synthesis involves radical polymerization and the copolymer's composition and structure are characterized using techniques like NMR, FTIR, and UV-vis spectroscopy (Boudreaux, Bunyard, & McCormick, 1996).
Hydrolytic Release Studies
- Studies on the hydrolytic release of β-naphthol from these copolymers highlight their potential in environmentally responsive applications. The release profiles of these copolymers were compared under various pH conditions, revealing that release rates and extent are influenced by the monomer nature, polymer backbone hydrophilicity, and pH (Boudreaux, Bunyard, & McCormick, 1996).
Photophysical Characterization
- The photophysical properties of terpolymers synthesized from acrylamide derivatives have been studied. These studies involve nonradiative energy transfer analysis and provide insights into the associative behavior of these copolymers in aqueous solutions, which is crucial for developing responsive materials (Krämer, Steger, Hu, & McCormick, 1996).
Drug Delivery Applications
- Certain acrylamide derivatives have been explored for drug delivery applications. For instance, poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for its potential in controlled drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Antitumor Evaluation
- Some acrylamide derivatives have been synthesized and evaluated for their antitumor activities. This highlights the potential of these compounds in the development of new therapeutic agents (Refat, Fadda, & Kamal, 2015).
Antimicrobial Applications
- Polycyclic chalcone-containing polyacrylamides have been synthesized and demonstrated promising antibacterial and antifungal activities. This research underscores the utility of acrylamide derivatives in creating antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Eigenschaften
IUPAC Name |
(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMURYZQQHMOL-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592046.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)

![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)

![6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592058.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)

